molecular formula C20H17NO B283008 N-(diphenylmethylene)-2-methoxyaniline

N-(diphenylmethylene)-2-methoxyaniline

Cat. No.: B283008
M. Wt: 287.4 g/mol
InChI Key: WHEHWWKNECIKRN-UHFFFAOYSA-N
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Description

N-(Diphenylmethylene)-2-methoxyaniline is a Schiff base derivative characterized by a diphenylmethylene group (-C(Ph)₂) attached to the nitrogen of 2-methoxyaniline. The diphenylmethylene moiety enhances steric bulk, stabilizing intermediates and directing regioselectivity in alkylation or arylation reactions . These methods suggest that this compound could be synthesized through similar pathways involving condensation of 2-methoxyaniline with benzophenone derivatives.

Properties

Molecular Formula

C20H17NO

Molecular Weight

287.4 g/mol

IUPAC Name

N-(2-methoxyphenyl)-1,1-diphenylmethanimine

InChI

InChI=1S/C20H17NO/c1-22-19-15-9-8-14-18(19)21-20(16-10-4-2-5-11-16)17-12-6-3-7-13-17/h2-15H,1H3

InChI Key

WHEHWWKNECIKRN-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1N=C(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

COC1=CC=CC=C1N=C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(diphenylmethylene)-2-methoxyaniline can be synthesized through the condensation reaction between benzhydryl chloride and 2-methoxyaniline. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the removal of hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(diphenylmethylene)-2-methoxyaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones or oxides.

    Reduction: Corresponding amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

N-(diphenylmethylene)-2-methoxyaniline has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as an intermediate in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.

    Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of N-(diphenylmethylene)-2-methoxyaniline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. This inhibition can affect various biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(Diphenylmethylene)glycine tert-Butyl Ester (C₁₉H₂₁NO₂)

  • Structure : Features a glycine backbone with tert-butyl ester and diphenylmethylene protection.
  • Applications: Used in phase-transfer-catalyzed alkylation reactions to produce enantiomerically enriched α-amino acids (e.g., L-proline) with yields exceeding 90% and enantiomeric excess (ee) >95% .
  • Advantages Over 2-Methoxyaniline Derivative: The glycine backbone enables straightforward conversion to amino acids, whereas the 2-methoxyaniline derivative lacks a carboxyl group, limiting its direct use in peptide synthesis.

N-(Hexan-2-ylidene)-2-methoxyaniline (C₁₃H₁₇NO)

  • Structure : Contains a hexan-2-ylidene group instead of diphenylmethylene.
  • Synthesis : Produced via iridium-catalyzed asymmetric hydrogenation, yielding a 35% mixture of isomers (3.9:1 ratio) with moderate stereochemical purity (16% ee) .
  • Comparison : The diphenylmethylene group in N-(diphenylmethylene)-2-methoxyaniline provides greater steric hindrance and stability compared to the hexan-2-ylidene group, which may reduce isomer formation and enhance reaction selectivity.

N-(2-Methylbut-3-en-1-yl)-N-(4-nitrobenzenesulfonyl)-2-methoxyaniline (C₁₈H₂₀N₂O₄S)

  • Structure : Combines a sulfonamide group and an alkenyl chain with the 2-methoxyaniline core.
  • Synthesis : Formed via sulfonylation of (R)-N-(2-methylbut-3-en-1-yl)-2-methoxyaniline, achieving 50% yield after purification .
  • Functional Differences : The sulfonamide group introduces strong electron-withdrawing effects, altering reactivity compared to the electron-rich diphenylmethylene group. This makes the sulfonylated derivative more suited for nucleophilic substitution reactions.

N-(Diphenylmethylene)glutamic Acid Derivatives

  • Examples : [¹¹C]N-(diphenylmethylene)-glutamic acid di-tert-butyl ester (C₂₇H₃₄N₂O₆) and related radiolabeled compounds.
  • Applications : Used in radiopharmaceutical synthesis, achieving >90% radiochemical conversion (RCC) in conjugate addition reactions .
  • Contrast : Unlike the 2-methoxyaniline derivative, glutamic acid derivatives possess carboxyl groups, enabling their use in tracer studies for metabolic imaging.

Mechanistic and Functional Insights

  • Steric Effects : The diphenylmethylene group in this compound imposes significant steric hindrance, which can prevent undesired side reactions (e.g., over-alkylation) compared to less bulky analogs like N-hexan-2-ylidene derivatives .
  • Electronic Effects : The electron-donating methoxy group in 2-methoxyaniline derivatives enhances nucleophilicity at the nitrogen, contrasting with sulfonamide-containing analogs where electron-withdrawing groups reduce reactivity .
  • Stability : Diphenylmethylene-protected amines exhibit superior stability under acidic conditions compared to tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups, as demonstrated in glycine ester deprotection studies .

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